REACTION_CXSMILES
|
[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH2:11][NH:12]C(=O)OC(C)(C)C)[CH:8]=[CH:7][N:6]=1)(=[O:4])=[O:3].[ClH:20]>CC(O)C>[ClH:20].[CH3:1][S:2]([C:5]1[CH:10]=[C:9]([CH2:11][NH2:12])[CH:8]=[CH:7][N:6]=1)(=[O:4])=[O:3] |f:3.4|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The batch was cooled to 20-25° C.
|
Type
|
WAIT
|
Details
|
held at this temperature for at least 2 hours
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The solid was washed with i-PrOH
|
Type
|
CUSTOM
|
Details
|
oven dried under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)(=O)C1=NC=CC(=C1)CN
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |